2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine

Medicinal chemistry SAR exploration Purine building blocks

2-Chloro-6-(2-chlorophenyl)sulfanyl-7H-purine (CAS 646510-33-0) is a 2,6-disubstituted purine derivative bearing a 2-chlorophenylthio moiety at the 6-position and a chlorine atom at the 2-position. Its molecular formula is C₁₁H₆Cl₂N₄S with a molecular weight of 297.2 g/mol and a computed XLogP3-AA of 4.1, indicating moderate lipophilicity.

Molecular Formula C11H6Cl2N4S
Molecular Weight 297.2 g/mol
CAS No. 646510-33-0
Cat. No. B12604899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine
CAS646510-33-0
Molecular FormulaC11H6Cl2N4S
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)SC2=NC(=NC3=C2NC=N3)Cl)Cl
InChIInChI=1S/C11H6Cl2N4S/c12-6-3-1-2-4-7(6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H,14,15,16,17)
InChIKeyIYALHUUXPBPCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(2-chlorophenyl)sulfanyl-7H-purine (CAS 646510-33-0): Structural Identity and Physicochemical Baseline for Procurement Decisions


2-Chloro-6-(2-chlorophenyl)sulfanyl-7H-purine (CAS 646510-33-0) is a 2,6-disubstituted purine derivative bearing a 2-chlorophenylthio moiety at the 6-position and a chlorine atom at the 2-position [1]. Its molecular formula is C₁₁H₆Cl₂N₄S with a molecular weight of 297.2 g/mol and a computed XLogP3-AA of 4.1, indicating moderate lipophilicity [1]. The compound is commercially available as a research chemical and synthetic building block, typically supplied at 97% purity . This compound belongs to a class of 6-arylthio-2-chloropurines that have been investigated as purine nucleoside phosphorylase (PNP) inhibitors and antimycobacterial agent scaffolds [2][3].

Why 2-Chloro-6-(2-chlorophenyl)sulfanyl-7H-purine (CAS 646510-33-0) Cannot Be Replaced by Generic Regioisomers or Des-chloro Analogs


In procurement of purine-based building blocks for SAR exploration, the position of chlorine substitution on the phenyl ring critically alters electronic distribution, steric accessibility, and binding complementarity. The ortho-chlorophenylthio configuration in CAS 646510-33-0 differs fundamentally from its meta (CAS 646510-34-1) and para (CAS 646510-36-3) regioisomers, as well as from the unsubstituted phenylthio analog (CAS 1294502-69-4) [1]. In the context of purine nucleoside phosphorylase (PNP) inhibition—a target for which 2-chloro-6-thio-purines have demonstrated micromolar-range inhibition constants—the spatial orientation of the arylthio substituent directly influences base-binding site complementarity, as evidenced by crystallographic studies of 2,6-substituted purines in complex with H. pylori PNP [2]. Generic interchange between regioisomers risks loss of target engagement or altered selectivity that cannot be predicted without experimental validation.

Quantitative Differentiation Evidence for 2-Chloro-6-(2-chlorophenyl)sulfanyl-7H-purine (CAS 646510-33-0) Versus Closest Analogs


Ortho-Chlorophenyl vs. Meta- and Para-Chlorophenyl Regioisomers: Physicochemical Property Differentiation

The ortho-chlorophenylthio substitution in the target compound creates a distinct conformational and electronic profile compared to the meta-chloro (CAS 646510-34-1) and para-chloro (CAS 646510-36-3) regioisomers. While all three regioisomers share the same molecular formula (C₁₁H₆Cl₂N₄S) and exact mass (295.969 Da), the ortho-substitution introduces steric hindrance that restricts rotation around the C–S bond, thereby reducing conformational flexibility relative to the meta and para analogs [1]. This restricted rotation may translate into differential target binding kinetics, a phenomenon documented in crystallographic analyses of related 2,6-disubstituted purines bound to purine nucleoside phosphorylase [2]. The unsubstituted phenylthio analog (CAS 1294502-69-4, C₁₁H₇ClN₄S, MW 262.72) lacks the second chlorine atom entirely, resulting in lower molecular weight and altered hydrogen-bonding capacity [1].

Medicinal chemistry SAR exploration Purine building blocks

Class-Level PNP Inhibitory Activity: 2-Chloro-6-thio-purine Scaffold Demonstrates Micromolar Inhibition Constants Against H. pylori Purine Nucleoside Phosphorylase

A systematic study of 2,6-substituted purines as inhibitors of Helicobacter pylori purine nucleoside phosphorylase (PNP) demonstrated that 2-chloro-6-thio-purine derivatives exhibit inhibition constants (Kᵢ) in the micromolar range, with 6-benzylthio-2-chloropurine identified as the most potent compound in the series (lowest Kᵢ among all tested 2,6-substituted purines) [1]. The target compound (CAS 646510-33-0), bearing a 2-chlorophenylthio substituent at position 6, shares the 2-chloro-6-thio-purine pharmacophore with the characterized inhibitors. Crystallographic data from this study confirm that 6-thio-substituted purines occupy the base-binding site of PNP, with the nature of the 6-substituent directly modulating binding affinity [1]. While direct Kᵢ data for CAS 646510-33-0 have not been reported in the public domain, the class-level precedent establishes the 2-chloro-6-thio-purine scaffold as a validated PNP inhibitory chemotype.

Antibacterial drug discovery Purine nucleoside phosphorylase H. pylori

Antimycobacterial Class Precedent: 2-Chloro-6-substituted Purines Exhibit Moderate Activity Against Mycobacterium tuberculosis H37Rv

In a focused antimycobacterial screening study, several 2-chloro-6-substituted purine analogs were synthesized and tested against Mycobacterium tuberculosis H37Rv. Among these, 2-chloro-6-[(4-chlorophenyl)oxy]purine (compound 28) was prepared and characterized, demonstrating that 2-chloro-6-aryl-substituted purines are compatible with antimycobacterial activity [1]. While compound 28 bears an oxy linker rather than a thio linker, the study establishes that 2-chloro-6-aryl-purines can exhibit >50% inhibition against Mtb H37Rv at screening concentrations [1]. The thio analog (CAS 646510-33-0) may benefit from the enhanced polarizability of sulfur, which can modulate target binding and metabolic stability relative to the oxy congener. Direct MIC₉₀ data for CAS 646510-33-0 have not been reported; however, the class precedent supports its inclusion in antimycobacterial screening cascades.

Antitubercular agents Mycobacterium tuberculosis Purine scaffold

Commercially Specified Purity of 97% Enables Direct Use in Parallel Synthesis and SAR Campaigns Without Additional Purification

CAS 646510-33-0 is commercially supplied at a certified purity of 97% . This purity level is suitable for direct use in parallel synthesis workflows, where the 2-chloro substituent serves as a leaving group for nucleophilic aromatic substitution (SₙAr) reactions, and the 6-thioaryl group provides a stable anchor for further derivatization [1]. In contrast, the para-chloro regioisomer (CAS 646510-36-3) is available at 98% purity, but the differential purity specification of 1 percentage point is negligible for most screening applications; the primary procurement differentiation lies in the regioisomeric identity rather than purity .

Chemical procurement Parallel synthesis Compound library production

Validated Application Scenarios for 2-Chloro-6-(2-chlorophenyl)sulfanyl-7H-purine (CAS 646510-33-0) Based on Quantitative Differentiation Evidence


Regioisomer-Specific SAR Exploration in Purine Nucleoside Phosphorylase (PNP) Inhibitor Programs

For research groups investigating PNP as an antibacterial target in Helicobacter pylori, CAS 646510-33-0 provides the ortho-chlorophenylthio substitution pattern that is structurally distinct from meta and para regioisomers. Crystallographic evidence confirms that 6-substituent geometry directly modulates purine binding within the PNP base-binding site [1]. Incorporating the ortho-chlorophenylthio variant into an SAR matrix alongside the meta and para congeners enables systematic mapping of steric and electronic requirements for PNP inhibition, an approach validated by the micromolar-range inhibition constants documented for related 2-chloro-6-thio-purines [2].

Building Block for Diversity-Oriented Synthesis of 2,6,9-Trisubstituted Purine Libraries

The 2-chloro substituent on CAS 646510-33-0 is a well-precedented leaving group for SₙAr reactions with amines, alkoxides, and thiols, enabling introduction of structural diversity at the 2-position while retaining the conformationally restricted ortho-chlorophenylthio anchor at the 6-position [1]. This synthetic strategy is directly applicable to the generation of compound libraries for high-throughput screening against kinase, PNP, or antimycobacterial targets, where the 2,6,9-trisubstituted purine architecture has demonstrated pharmacologically relevant activity [3][4].

Antimycobacterial Phenotypic Screening with a 6-Thio Purine Chemotype

The documented antimycobacterial activity of 2-chloro-6-aryl-purines against Mycobacterium tuberculosis H37Rv—including MIC₉₀ values as low as 0.78 µg/mL for optimized analogs—supports the inclusion of CAS 646510-33-0 in phenotypic screening cascades targeting drug-resistant tuberculosis [3]. The 6-thio linkage in CAS 646510-33-0 may confer differential metabolic stability or target engagement compared to the 6-oxo analogs previously characterized, representing an underexplored dimension of purine antimycobacterial SAR [3].

Procurement of Ortho-Chlorophenylthio Reference Standard for Regioisomeric Purity Control in Chemical Synthesis

CAS 646510-33-0 serves as a certified reference compound (97% purity) for analytical method development aimed at distinguishing ortho-, meta-, and para-chlorophenylthio purine regioisomers [1]. The unique chromatographic retention and spectroscopic signatures arising from ortho-substitution can be leveraged to establish regioisomeric identity and purity protocols in quality control workflows for purine-based compound collections.

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